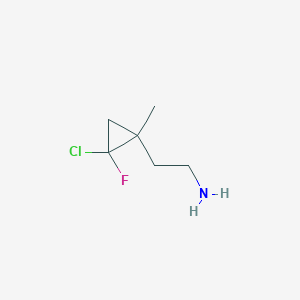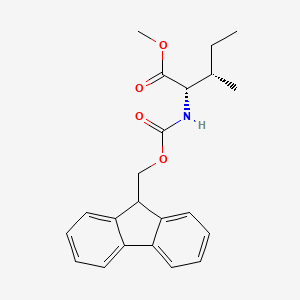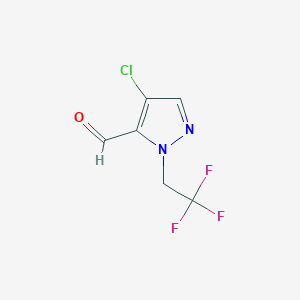
2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical compound with a complex structure. It contains a purine ring, which is a heterocyclic aromatic organic compound . The compound also contains a benzyl group and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a purine ring, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . Attached to this purine ring is a benzyl group and a thioacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the purine ring could influence its solubility and reactivity . The compound has a predicted density of 1.36±0.1 g/cm3 and a predicted pKa of 9.36±0.70 .Aplicaciones Científicas De Investigación
Radioligand Development for A2B Adenosine Receptors
A study by Baraldi et al. (2004) focused on the development of a selective antagonist ligand, MRE 2029-F20, for A2B adenosine receptors. The research aimed at synthesizing a radioligand, [3H]-MRE 2029-F20, to facilitate the pharmacological characterization of the human A2B adenosine receptor subtype. This ligand demonstrated a high affinity for A2B receptors, making it a valuable tool for understanding receptor pharmacology and potential therapeutic targets (Baraldi et al., 2004).
Heterocyclic Syntheses from Thioureido-Acetamides
Schmeyers and Kaupp (2002) investigated thioureido-acetamides as precursors for one-pot cascade reactions, leading to various heterocyclic compounds. This research highlights the versatility of thioureido-acetamides in synthesizing heterocycles such as 2-iminothiazoles and thioparabanic acids with excellent atom economy. The study provides a benign new access to imidazo[1,2-c]pyrimidines, contributing significantly to the field of heterocyclic chemistry (Schmeyers & Kaupp, 2002).
PET Imaging of Translocator Protein in Brain
Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain. The study aimed at investigating the kinetics of these ligands in the monkey brain and their potential in visualizing TSPO expression in infarcted rat brains. Such research is crucial for understanding the role of TSPO in neuroinflammation and neurodegenerative diseases (Yui et al., 2010).
Anticancer Activity of Purine-diones
Research by Hayallah (2017) focused on the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with potential anticancer activity. The study introduced compounds demonstrating significant inhibition against the human breast cancer cell line MCF-7, offering insights into the development of novel anticancer agents (Hayallah, 2017).
Isocyanide-Based Synthesis of Benzodiazepines
Akbarzadeh et al. (2012) reported an efficient method for synthesizing benzodiazepine derivatives via a five-component condensation reaction. This research contributes to the development of new compounds with potential antibacterial activities, highlighting the synthetic utility of isocyanide-based reactions in creating bioactive heterocycles (Akbarzadeh et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications. Given its complex structure, it could be of interest in a variety of fields, including medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-9-5-3-2-4-6-9)15(17-12)24-8-10(16)21/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLPZALXRVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2608703.png)


![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)



![4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2608713.png)


![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)